molecular formula C16H13N3O2 B6425392 N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide CAS No. 2034305-83-2

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide

Cat. No. B6425392
CAS RN: 2034305-83-2
M. Wt: 279.29 g/mol
InChI Key: ZSTSAEZWRQKEFT-UHFFFAOYSA-N
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Description

The compound “N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a bidentate ligand often used in coordination chemistry . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring . The carboxamide group is a functional group often found in various drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The bipyridine moiety could potentially coordinate with metal ions, and the furan ring could participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and furan moieties, as well as the carboxamide group. The bipyridine moiety could potentially coordinate with metal ions, facilitating various coordination chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bipyridine and furan moieties could potentially impact its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-({[2,4’-bipyridine]-4-yl}methyl)furan-3-carboxamide, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antifungal Activity

Furan derivatives have also shown potent antifungal activity. For instance, compound 4e was found to be the most potent antifungal agent against Candida albicans, Trichoderma harzianum, and Fusarium species .

Use in Fungicides

Furan carboxamides, a class which includes compounds such as carboxine, oxicarboxine, and boscalid, were discovered in the 1970s and used during the following decade in the treatment of fungal diseases of temperate grains and cereals .

Photodegradation Studies

Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry . They help in understanding the reactions involving singlet oxygen and triplet chromophoric dissolved organic matter .

Anticancer Activity

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of these compounds were evaluated against several EGFR high-expressed cancer cell lines .

Biological and Pharmacological Characteristics

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in coordination chemistry given the presence of the bipyridine moiety. Additionally, studies could investigate the compound’s reactivity and properties in more detail .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSAEZWRQKEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide

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